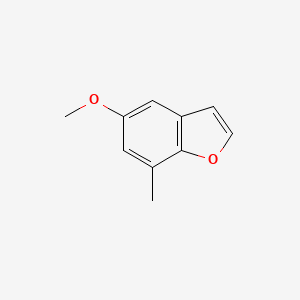

5-Methoxy-7-methylbenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

5-methoxy-7-methyl-1-benzofuran |

InChI |

InChI=1S/C10H10O2/c1-7-5-9(11-2)6-8-3-4-12-10(7)8/h3-6H,1-2H3 |

InChI Key |

WPBRITHVBZXGNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1OC=C2)OC |

Origin of Product |

United States |

Overview of Benzofuran Systems in Chemical Research

Significance of Benzofuran (B130515) Scaffolds in Drug Discovery and Organic Synthesis

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, serves as a fundamental scaffold in a vast array of biologically active molecules. nih.govacs.org Its derivatives are found in numerous natural products and have been extensively explored in medicinal chemistry for their therapeutic potential. rsc.orgtandfonline.com The benzofuran core is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. rsc.org

In the realm of drug discovery , benzofuran derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. tandfonline.comfrontiersin.orgresearchgate.netrsc.org For instance, some benzofuran-containing compounds have been investigated as potential treatments for diseases like cancer and Alzheimer's disease. frontiersin.orgresearchgate.net The versatility of the benzofuran scaffold allows for the synthesis of large libraries of compounds with varied substitution patterns, enabling the exploration of structure-activity relationships to optimize therapeutic efficacy. rsc.orgtandfonline.com

From the perspective of organic synthesis , the construction of the benzofuran ring system has been a subject of considerable research, leading to the development of numerous synthetic methodologies. nih.govorganic-chemistry.org These methods often involve transition metal catalysis, such as palladium- or copper-catalyzed reactions, which allow for the efficient and regioselective formation of the benzofuran core. nih.govacs.org The ability to introduce a wide variety of substituents onto the benzofuran skeleton makes it a valuable building block for the synthesis of complex organic molecules. nih.govrsc.org

Contextualization of 5-Methoxy-7-methylbenzofuran within Substituted Benzofuran Chemistry

This compound belongs to the broad class of substituted benzofurans. wikipedia.org The specific placement of a methoxy (B1213986) group at the 5-position and a methyl group at the 7-position on the benzofuran ring distinguishes its chemical properties and potential applications from other derivatives. ontosight.aiontosight.ai The electron-donating nature of the methoxy group and the presence of the methyl group can influence the reactivity and biological activity of the molecule. ontosight.aicymitquimica.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are detailed in the table below. These properties are essential for its handling, characterization, and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| CAS Number | 1388059-31-1 molaid.com |

| Appearance | Not explicitly stated in the provided results, but likely a solid or liquid. |

| Solubility | Generally soluble in organic solvents. ontosight.ai |

Synthesis and Research Applications

The synthesis of this compound and its derivatives has been explored through various synthetic routes. For instance, derivatives of (5-methoxy-6-methylbenzofuran-3-yl)methanol have been synthesized and characterized. nih.gov The synthesis of related compounds like this compound-3(2H)-one has also been reported, indicating the accessibility of this structural motif for further chemical transformations. nih.govmolaid.comgoogle.com

Research into this compound and its closely related analogs has revealed potential applications in medicinal chemistry. For example, derivatives of 2-aroyl benzofurans with methoxy and methyl substitutions have been investigated as antimicrotubule agents. mdpi.com Specifically, the presence of a methyl group at the C-3 position and a methoxy group at the C-6 position of the benzofuran ring was found to be important for potent antiproliferative activity in certain cancer cell lines. mdpi.com Furthermore, derivatives of 5-methoxy-2-methylbenzofuran (B85128) have been synthesized and evaluated for their potential as anticancer agents. nih.govresearchgate.net

The table below summarizes some of the research findings related to derivatives of this compound.

| Derivative | Research Focus | Key Findings |

| (5-methoxy-6-methylbenzofuran-3-yl)methanol derivatives | Synthesis and characterization | Successful synthesis of various derivatives. nih.gov |

| This compound-3(2H)-one | Synthesis | Mentioned in patents as an intermediate. google.com |

| 2-(3′,4′,5′-trimethoxybenzoyl) benzo[b]furan derivatives | Anticancer activity | The presence of a methyl group at C-3 and a methoxy group at C-6 was crucial for potent antiproliferative activity. mdpi.com |

| Halogenated derivatives of benzofuran | Cytotoxicity | Brominated derivatives showed increased cytotoxicity. researchgate.net |

Synthetic Methodologies for 5 Methoxy 7 Methylbenzofuran and Its Functionalized Analogs

Strategies for Constructing the Benzofuran (B130515) Core

The formation of the fused benzene (B151609) and furan (B31954) ring system, the benzofuran core, is the foundational step in synthesizing the target compound. Various cyclization strategies have been developed to achieve this, often relying on transition-metal catalysis or base-mediated reactions to form the critical C-O bond of the furan ring.

Intramolecular Condensation Approaches (e.g., Arylalkynyl Ether Cyclization)

Intramolecular condensation, particularly the cyclization of arylalkynyl ethers, represents a powerful method for constructing the benzofuran skeleton. This approach typically begins with the synthesis of an ether from a substituted phenol (B47542) and a propargyl halide. The resulting arylalkynyl ether is then subjected to cyclization conditions, often promoted by a catalyst.

For instance, the synthesis of a 7-methoxy-2-methyl-1-benzofuran derivative has been achieved starting from vanillin (B372448). jocpr.com In this process, vanillin is first reacted with propargyl bromide to form a propargyl ether intermediate. jocpr.com This intermediate subsequently undergoes an intramolecular cyclization to yield the benzofuran ring. jocpr.com Gold(I) complexes are also known to effectively catalyze the cycloisomerization of 2-(iodoethynyl)aryl esters to produce functionalized benzofurans. organic-chemistry.org Similarly, gold(I)-NHC complexes can catalyze the cyclization of tetrahydropyranyl (THP) ethers of 2-alkynylphenols to form the benzofuran structure efficiently. nih.govmorressier.com

Table 1: Examples of Catalysts in Arylalkynyl Ether Cyclization

| Catalyst System | Substrate Type | Reference |

|---|---|---|

| Base (K2CO3) | Propargyl ether of vanillin | jocpr.com |

| Gold(I) complexes | 2-(Iodoethynyl)aryl esters | organic-chemistry.org |

| Gold(I)-NHC complexes | O-THP derivatives of 2-alkynylphenols | nih.govmorressier.com |

This methodology offers a direct route to the benzofuran core, where the substitution pattern on the final product is largely determined by the choice of the starting phenol.

Cyclization Reactions from Substituted Precursors

The construction of the benzofuran ring can also be achieved through the cyclization of various other substituted precursors. These methods often involve the formation of the key C-O bond via intramolecular nucleophilic substitution or metal-catalyzed C-H activation.

One common strategy involves the palladium-catalyzed reaction of phenols with bromoalkynes. This process first generates (Z)-2-bromovinyl phenyl ether intermediates, which then undergo intramolecular cyclization via direct C-H bond functionalization to afford 2-substituted benzofurans. organic-chemistry.org Another approach is the metal-catalyzed cyclization of 1-(2-haloaryl)ketones. acs.org Iron and copper catalysts have been successfully used in one-pot processes that involve an initial regioselective halogenation of a 1-arylketone, followed by an intramolecular O-arylation to form the benzofuran ring. acs.org

Furthermore, the cyclodehydration of α-aryloxy ketones, promoted by catalysts such as iridium(III) complexes, provides a direct route to multisubstituted benzofurans. organic-chemistry.org The choice of solvent and reaction conditions can be crucial in directing the regioselectivity of these cyclizations. researchgate.net

Nenitzescu Type Reactions for Benzofuran Ring Formation

The Nenitzescu reaction is a classic method for synthesizing 5-hydroxyindole (B134679) derivatives and can be adapted for the formation of 5-hydroxybenzofurans. rsc.orgwikipedia.org The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester or other active methylene (B1212753) compounds. rsc.orgwikipedia.org

In a typical sequence for benzofuran synthesis, an enamine condenses with a quinone to form a cyclic adduct. rsc.orgrsc.org This adduct can then undergo further transformations, such as acid treatment, to yield the final benzofuran derivative. rsc.org To synthesize a precursor for 5-Methoxy-7-methylbenzofuran, one would start with a methyl-substituted benzoquinone. The resulting 5-hydroxy-7-methylbenzofuran could then be O-methylated in a subsequent step to yield the desired 5-methoxy group. The reaction is often carried out in solvents like acetone (B3395972) at room temperature. rsc.org

Functionalization and Derivatization of this compound and Related Precursors

Once the benzofuran core is established, further chemical modifications can be performed to introduce or alter functional groups. These derivatization reactions are essential for creating analogs and for synthesizing specific target molecules from common intermediates.

Introduction of Methyl and Methoxy (B1213986) Groups

The introduction of specific substituents such as methyl and methoxy groups onto the benzofuran scaffold is a key step in the synthesis of the target compound. The strategic placement of these groups can be achieved either by using appropriately substituted starting materials before cyclization or by functionalizing the pre-formed benzofuran ring.

The methoxy group at the 5-position is often introduced by using a starting material that already contains this feature, such as vanillin or its derivatives. jocpr.com Alternatively, if a 5-hydroxybenzofuran is synthesized (e.g., via a Nenitzescu reaction), the hydroxyl group can be converted to a methoxy group through methylation, commonly using reagents like dimethyl sulfate (B86663). scispace.com

Introducing a methyl group, particularly at the 7-position, can be accomplished by selecting a precursor with the desired substitution pattern. For example, a regioselective synthesis of 7-methylbenzofuran-2(3H)-one has been demonstrated through the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes, which provides a building block with the methyl group in the correct position. oregonstate.edu Direct C-H functionalization of the benzofuran ring is also a potential method for introducing alkyl groups, though achieving high regioselectivity can be challenging. hw.ac.ukhw.ac.uk

Esterification and Amidation Routes

Benzofuran derivatives are frequently functionalized with ester and amide groups to explore their biological activities or to serve as handles for further chemical transformations. These reactions typically start from a benzofuran carboxylic acid intermediate.

Esterification: Benzofuran carboxylic acids can be converted to their corresponding esters through standard esterification protocols. This often involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net For example, methyl esters can be prepared by reacting the benzofuran carboxylic acid with dimethyl sulfate in the presence of a base like potassium carbonate. nih.gov

Amidation: The synthesis of benzofuran amides from benzofuran carboxylic acids generally proceeds by first activating the carboxylic acid. Reagents such as oxalyl chloride or thionyl chloride can convert the acid to a more reactive acid chloride, which then readily reacts with an amine to form the amide bond. nih.govdea.gov Coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also used to facilitate direct amide bond formation between the carboxylic acid and an amine. mdpi.com A one-pot, two-step transamidation procedure has also been developed, which proceeds through an N-acyl-Boc-carbamate intermediate to generate a variety of benzofuran-2-carboxamides. mdpi.comchemrxiv.org

Table 2: Common Reagents for Esterification and Amidation of Benzofuran Carboxylic Acids

| Transformation | Reagents | Product | Reference |

|---|---|---|---|

| Esterification | (CH₃O)₂SO₂, K₂CO₃ | Methyl Ester | nih.gov |

| Amidation | Oxalyl Chloride, then NH₄OH | Primary Amide | nih.gov |

| Amidation | HATU, Amine | Substituted Amide | mdpi.com |

Synthetic Pathways to this compound and Its Functionalized Derivatives Explored

The synthesis of this compound and its functionalized analogs is a significant area of research, driven by the potential applications of these compounds in medicinal chemistry and materials science. This article delves into various synthetic methodologies, including the formation of chalcone (B49325) and oxime derivatives, the construction of fused-ring systems, and the application of modern catalytic techniques.

Synthesis of Chalcone-Derived Benzofurans

The Claisen-Schmidt condensation reaction serves as a cornerstone for the synthesis of chalcone-derived benzofurans. nsf.govduke.edursc.orgnih.govacs.org This method typically involves the base-catalyzed reaction between a substituted acetophenone (B1666503) and an aromatic aldehyde. In the context of this compound, a key precursor is 2-acetyl-5-methoxy-7-methylbenzofuran.

A plausible synthetic route to this precursor begins with the readily available 2-methylresorcinol (B147228). Friedel-Crafts acylation of 2-methylresorcinol with acetyl chloride, followed by methylation of the hydroxyl groups, would yield 1,3-dimethoxy-2-methylbenzene. Subsequent acylation and selective demethylation could provide a suitably substituted phenol for benzofuran ring formation.

Once 2-acetyl-5-methoxy-7-methylbenzofuran is obtained, it can undergo a Claisen-Schmidt condensation with various aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the corresponding chalcone derivatives. These chalcones are characterized by the α,β-unsaturated ketone moiety linking the benzofuran core to another aromatic ring.

Generation of Oxime Derivatives from Benzofuran Ketones

Oxime derivatives of this compound can be readily prepared from the corresponding benzofuran ketones. jcsp.org.pknih.gov The classical method for oxime synthesis involves the reaction of a ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base. jcsp.org.pk

Starting from a ketone precursor such as 2-acetyl-5-methoxy-7-methylbenzofuran, treatment with hydroxylamine hydrochloride in a suitable solvent like ethanol (B145695), often with a base such as sodium acetate (B1210297) or pyridine (B92270) to neutralize the liberated HCl, leads to the formation of the corresponding oxime. jcsp.org.pknih.gov This reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration.

Formation of Fused-Ring Systems

The this compound scaffold can be elaborated into more complex fused-ring systems, including pyrrolylbenzoic acids and piperazine-benzofuran conjugates, which are of interest for their potential biological activities.

The synthesis of piperazine-benzofuran conjugates can be achieved by first introducing a reactive handle onto the benzofuran core. For instance, haloacetylation of this compound would yield a haloacetyl derivative. This intermediate can then undergo nucleophilic substitution with various substituted piperazines to afford the desired piperazine-benzofuran conjugates. nih.gov

Catalytic Approaches in Benzofuran Synthesis

Modern catalytic methods offer efficient and versatile routes to benzofuran derivatives, often with high regioselectivity and functional group tolerance.

Copper-Catalyzed Reactions

Copper catalysis is widely employed in the synthesis of benzofurans. rsc.orgrsc.orgmdpi.comresearchgate.net One common approach involves the coupling of o-halophenols with terminal alkynes, followed by an intramolecular cyclization. For the synthesis of this compound derivatives, a suitably substituted o-iodophenol could be coupled with a terminal alkyne in the presence of a copper catalyst, often in conjunction with a palladium co-catalyst (Sonogashira coupling), to generate a diarylacetylene intermediate that subsequently cyclizes to the benzofuran. rsc.orgresearchgate.net

Palladium-Promoted Cyclizations

Palladium catalysis is a powerful tool for constructing the benzofuran ring system. A prevalent strategy is the intramolecular cyclization of o-alkynylphenols. This transformation can be promoted by various palladium catalysts and often proceeds with high efficiency under mild conditions. For the synthesis of this compound, an appropriately substituted o-alkynylphenol would be the key starting material.

Rhodium-Mediated Transformations

Rhodium catalysts have emerged as effective mediators for C-H activation and functionalization reactions, providing novel pathways to benzofuran synthesis. These methods can involve the directed C-H activation of a phenol derivative followed by coupling with an alkyne or other reaction partner to construct the furan ring. While specific applications to this compound are not extensively documented, the general principles of rhodium-catalyzed C-H functionalization offer a promising avenue for the synthesis of this and related benzofuran structures.

Multicomponent and One-Pot Synthetic Strategies for Benzofuran Analogs

Multicomponent reactions (MCRs) and one-pot syntheses have emerged as powerful tools in organic chemistry for the efficient construction of complex molecules from simple precursors in a single operation. These strategies offer significant advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and minimized waste generation. In the context of benzofuran synthesis, these approaches have enabled the rapid generation of diverse libraries of substituted analogs, which are of significant interest in medicinal and materials chemistry. While direct multicomponent or one-pot synthesis of this compound is not extensively detailed in the reviewed literature, the versatility of these methods suggests their applicability by selecting appropriately substituted starting materials.

One notable approach involves a microwave-assisted, one-pot, three-component, catalyst-free procedure for synthesizing highly functionalized benzofuran-2-carboxamides. kcl.ac.uk This method demonstrates the potential to generate diverse benzofuran structures by varying the starting amines, 2'-hydroxyacetophenones, and aldehydes. kcl.ac.uk For the synthesis of a 5-methoxy-7-methyl substituted analog, one could envision employing a 2'-hydroxy-4'-methoxy-6'-methylacetophenone as a key starting material. The reaction conditions for this methodology were optimized, showing that higher temperatures (up to 140°C) could reduce irradiation time and increase yields. kcl.ac.uk

Another versatile strategy is the multicomponent cascade reaction for the synthesis of highly substituted 2,3-dihydrobenzofuran (B1216630) derivatives. oup.com This reaction proceeds with moderate to good yields and utilizes readily available starting materials. oup.com Although this method yields the dihydrobenzofuran core, subsequent oxidation or aromatization steps could potentially lead to the fully aromatic benzofuran system.

Transition-metal catalysis, particularly with palladium and copper, has also been successfully integrated into one-pot strategies for benzofuran synthesis. acs.org For instance, a Sonogashira coupling reaction between terminal alkynes and iodophenols, followed by intramolecular cyclization, can be performed in a one-pot manner using a palladium-copper co-catalyst system. acs.org The choice of a suitably substituted iodophenol, such as 2-iodo-4-methoxy-6-methylphenol, would be a logical starting point to target the this compound scaffold using this methodology.

A one-pot, five-component reaction has been developed for the synthesis of tetrazol-benzofuran hybrids, showcasing the high bond-forming efficiency of MCRs by creating six new bonds in a single operation. rsc.org This process combines a Ugi-azide multicomponent reaction with an intramolecular cyclization catalyzed by Pd/Cu. rsc.org While this method leads to more complex hybrid molecules, it underscores the capability of MCRs to rapidly build molecular complexity around the benzofuran core.

The following table summarizes various multicomponent and one-pot strategies for the synthesis of benzofuran analogs, highlighting the key reagents and general reaction conditions.

| Strategy | Key Reactants | Catalyst/Conditions | Product Type | Reference |

| Microwave-Assisted Three-Component | Amines, 2'-hydroxyacetophenones, aldehydes | Microwave irradiation, catalyst-free, up to 140°C | Benzofuran-2-carboxamides | kcl.ac.uk |

| Multicomponent Cascade Reaction | Salicylideneamines, 1,3-dicarbonyl compounds, NIS | DBU, Toluene, room temperature | 2,3-Dihydrobenzofurans | oup.com |

| Pd/Cu-Catalyzed Sonogashira Coupling/Cyclization | Terminal alkynes, iodophenols | (PPh₃)PdCl₂, CuI, triethylamine | 2-Substituted benzofurans | acs.org |

| One-Pot Five-Component Reaction | Aldehydes, amines, isocyanides, sodium azide, terminal alkynes | Pd/Cu catalyzed intramolecular cyclization | 1,5-Disubstituted tetrazole-benzofuran hybrids | rsc.org |

| One-Pot Heteroannulation | Benzoquinones, cyclohexanones | Acetic acid catalysis | Benzofuran and furanylidene-benzofuran systems | dtu.dk |

Further research has explored the synthesis of benzofuran derivatives through a DMAP-mediated tandem cyclization involving ortho-hydroxy α-aminosulfones, leading to aminobenzofuran spiro-compounds with high efficiency. nih.gov Additionally, a one-pot synthesis of 3-acetyl-5-hydroxy-2-methylbenzofuran has been reported, which could potentially be adapted by using a different starting phenol to achieve the desired methoxy substitution pattern. researchgate.net

A convenient one-step approach for the synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid involves the multicomponent reaction of acetovanillone, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com This protocol highlights the use of a substituted phenol (acetovanillone) to successfully incorporate a methoxy group onto the benzofuran ring in a one-pot process. mdpi.com

The research into multicomponent and one-pot syntheses of benzofurans is continually advancing, with a focus on improving efficiency, versatility, and environmental friendliness. The examples presented demonstrate the broad scope of these methodologies and provide a strong foundation for the targeted synthesis of specifically functionalized analogs like this compound.

Chemical Transformations and Reactivity Profiles of 5 Methoxy 7 Methylbenzofuran Derivatives

Electrophilic Substitution Reactions on the Benzofuran (B130515) Ring

The benzofuran ring system is considered electron-rich, making it susceptible to electrophilic attack. The substitution pattern is influenced by the inherent electronic properties of the heterocyclic ring and the directing effects of existing substituents. Generally, electrophilic substitution on the benzofuran nucleus preferentially occurs at the C2 position of the furan (B31954) ring, as the intermediate sigma complex is effectively stabilized by the benzene (B151609) ring. stackexchange.comechemi.com

Directed Substitution by Methoxy (B1213986) Groups

The presence of a methoxy group at the C5 position significantly influences the regioselectivity of electrophilic aromatic substitution. The methoxy group is a powerful activating group, donating electron density to the aromatic ring through resonance. This effect increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the substituent. youtube.comlibretexts.org

In the case of 5-methoxy-7-methylbenzofuran, the C5-methoxy group directs incoming electrophiles primarily to the C4 and C6 positions of the benzene ring. The lone pairs on the oxygen atom can delocalize into the ring, stabilizing the arenium ion intermediates formed during attack at these positions. libretexts.org This directing effect is a key principle in predicting the outcome of various electrophilic substitution reactions on this scaffold.

Halogenation Reactions (e.g., Bromination)

Halogenation is a common electrophilic substitution reaction for introducing halogen atoms onto the benzofuran core. While specific studies on the bromination of this compound are not extensively detailed, the reactivity of related structures provides insight. For instance, benzofuran derivatives are known to undergo bromination, and the position of attack is dictated by the existing substituents. In a related compound, 5-bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran, the bromine atom is situated at the C5 position, indicating that halogenation on the benzene portion of the molecule is a viable transformation. researchgate.net The introduction of halogens can significantly alter the biological activity of benzofuran derivatives. researchgate.net

| Reactant | Reagents | Product | Notes |

| Substituted Benzofuran | Bromine in Chloroform | Bromo-substituted Benzofuran | The position of bromination is directed by existing activating groups on the benzene ring. |

Formylation and Acylation Reactions

Formylation and acylation reactions, such as the Vilsmeier-Haack reaction and Friedel-Crafts acylation, are fundamental methods for introducing carbonyl functionalities onto aromatic rings.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic compounds. nrochemistry.comorganic-chemistry.org This reaction is a mild method for introducing an aldehyde group. For electron-rich heterocycles like benzofurans, formylation is a common transformation. jk-sci.comijpcbs.com The reaction proceeds via electrophilic attack of the Vilsmeier reagent on the benzofuran ring, followed by hydrolysis to yield the aldehyde. nrochemistry.com

| Reaction | Reagents | Electrophile | Typical Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF | Dichloromethylium ion (Vilsmeier reagent) | Formylbenzofuran |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | Acylium ion | Acylbenzofuran |

Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces an acyl group, forming a ketone. google.comresearchgate.net The acylation of 2-substituted benzofurans often occurs at various positions on the benzofuran ring, though predominantly at the C3 position. researchgate.net For example, the Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran (B137315) with 4-methoxy benzoylchloride is a key step in the synthesis of certain pharmaceutical intermediates. google.com Given the electron-rich nature of this compound, it is expected to be a suitable substrate for such acylation reactions.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is generally not a favored reaction pathway for electron-rich aromatic systems like this compound. This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro or cyano groups) to activate the ring towards attack by a nucleophile. The methoxy and methyl groups on the subject compound are electron-donating, which deactivates the ring for nucleophilic attack. Nucleophilic substitution is more commonly observed on furan rings that are activated by potent electron-withdrawing groups, where leaving groups like halogens or a nitro group can be displaced by nucleophiles.

Reactions at Ester and Carboxylic Acid Functionalities (e.g., Hydrolysis, Reduction, Transesterification)

Derivatives of this compound bearing ester or carboxylic acid groups, often at the C2 or C3 position, can undergo a variety of standard transformations at these functional groups.

Hydrolysis is the cleavage of an ester to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. libretexts.orgosti.gov Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the reaction to completion. libretexts.org Alkaline hydrolysis, also known as saponification, is an irreversible reaction that yields the salt of the carboxylic acid. osti.gov This is a common method for converting benzofuran esters into their corresponding carboxylic acids.

Reduction of carboxylic acids or esters on the benzofuran scaffold leads to the corresponding primary alcohols. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). For instance, a benzofuran ester can be reduced to a hydroxymethyl-benzofuran derivative, which can then serve as a versatile synthetic intermediate.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. This equilibrium-driven process is useful for changing the alcohol portion of the ester, for example, converting a methyl ester to an ethyl ester by treatment with ethanol (B145695) and a catalyst.

| Reaction | Reagent(s) | Functional Group Transformation |

| Ester Hydrolysis | H₃O⁺ or NaOH/H₂O | -COOR → -COOH |

| Ester/Acid Reduction | LiAlH₄, then H₂O | -COOR / -COOH → -CH₂OH |

| Transesterification | R'-OH, Acid or Base catalyst | -COOR → -COOR' |

Aminomethylation of Benzofuran Systems

Aminomethylation, most notably the Mannich reaction, is a method for introducing an aminomethyl group (-CH₂NR₂) onto an active hydrogen-containing compound. For benzofuran systems, this reaction typically occurs at an electron-rich position on the ring. The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the benzofuran substrate.

While specific examples for this compound are limited, studies on closely related structures demonstrate the feasibility of this reaction. For example, Mannich bases have been successfully prepared from methyl 5-methoxy-3-methylcoumarilate (a benzofuran-2-carboxylate derivative) using various primary and secondary amines in the presence of paraformaldehyde. This indicates that the benzofuran ring, when suitably activated, can undergo aminomethylation, typically at the C4 position if the C2 and C3 positions are substituted.

Azo Coupling Reactions

Azo coupling is an electrophilic aromatic substitution reaction where a diazonium salt acts as a weak electrophile, reacting with an activated aromatic ring, such as a phenol (B47542) or aniline (B41778) derivative, to form an azo compound. The benzofuran nucleus, particularly when substituted with electron-donating groups like methoxy and methyl functions, is considered an electron-rich heteroaromatic system. These substituents are expected to activate the benzofuran ring, making it more susceptible to electrophilic attack.

Heterocyclization Reactions from Functionalized Benzofuran Precursors

The benzofuran scaffold is a versatile precursor for the synthesis of more complex, fused heterocyclic systems. By introducing appropriate functional groups onto the benzofuran ring, subsequent chemical transformations can be employed to construct new heterocyclic rings such as pyrazoles, isoxazoles, thiazoles, and pyridones. This strategy is widely used in medicinal chemistry to generate novel molecular architectures. Although specific examples starting directly from this compound are not extensively documented, studies on closely related substituted benzofurans illustrate the key synthetic pathways.

Pyrazoles

The synthesis of pyrazole (B372694) rings fused to or substituted with a benzofuran moiety often involves the cyclocondensation of a hydrazine (B178648) derivative with a suitably functionalized benzofuran. A notable example is the reaction of 6-methoxybenzofuran-3(2H)-one with substituted phenyl isothiocyanates followed by condensation with hydrazine monohydrate. This reaction sequence yields not only the expected 1H-benzofuro[3,2-c]pyrazole derivatives but also, through a partial cleavage of the furan ring, 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives.

This transformation highlights a powerful method for generating pyrazole-containing compounds from benzofuran precursors. The reaction proceeds through a thioamide intermediate which then undergoes cyclization with hydrazine.

Table 1: Synthesis of Benzofuropyrazole and Pyrazole Derivatives from a Benzofuran Precursor

| Entry | Phenyl Isothiocyanate Substituent | Benzofuropyrazole Product | Yield (%) | Pyrazole Product | Yield (%) |

| a | 4-Fluorophenyl | 4a | 21 | 5a | 13 |

| b | 4-Chlorophenyl | 4b | 29 | 5b | 22 |

| c | 4-Methylphenyl | 4c | 26 | 5c | 21 |

| d | 4-Methoxyphenyl | 4d | 35 | 5d | 31 |

| e | 3-Cyanophenyl | 4e | 17 | 5e | 18 |

Isoxazoles

Isoxazole (B147169) derivatives can be synthesized from benzofuran precursors, typically through the cyclization of chalcone (B49325) intermediates. Chalcones, which are α,β-unsaturated ketones, can be prepared via the Claisen-Schmidt condensation of a functionalized acetylbenzofuran with an aromatic aldehyde. The subsequent reaction of the benzofuran-containing chalcone with hydroxylamine (B1172632) hydrochloride in an alkaline medium leads to the formation of the isoxazole ring through intermolecular cycloaddition.

For instance, chalcones derived from 2-acetyl-5-methylbenzofuran react with hydroxylamine hydrochloride in the presence of potassium hydroxide (B78521) and ethanol to yield 4,5-dihydro-3-(5-methylbenzofuran-2-yl)-5-arylisoxazoles. This demonstrates a reliable method for attaching an isoxazole ring to a benzofuran core.

Table 2: Representative Synthesis of a Benzofuran-Substituted Isoxazole

| Precursor 1 | Precursor 2 | Intermediate | Heterocyclization Reagent | Product |

| 2-Acetyl-5-methylbenzofuran | 4-Chlorobenzaldehyde | 3-(4-chlorophenyl)-1-(5-methylbenzofuran-2-yl)prop-2-en-1-one (Chalcone) | Hydroxylamine hydrochloride (NH₂OH·HCl) / KOH | 5-(4-chlorophenyl)-4,5-dihydro-3-(5-methylbenzofuran-2-yl)isoxazole |

Thiazoles

The construction of thiazole (B1198619) rings from benzofuran precursors is another important heterocyclization strategy. This can be achieved through various synthetic routes, often involving the reaction of a benzofuran derivative containing a suitable functional group with a reagent that provides the necessary sulfur and nitrogen atoms. For example, the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide, can be adapted for this purpose.

An eco-friendly procedure for synthesizing thiazole derivatives linked to a benzofuran moiety involves the reaction of 2-(1-(benzofuran-2-yl)ethylidene)hydrazinecarbothioamide with reagents like arylidenemalononitriles or hydrazonoyl halides, catalyzed by DABCO. This approach highlights the utility of functionalized benzofuran hydrazones as versatile synthons for building thiazole-containing molecular frameworks.

Pyridones

Pyridone (or pyridinone) rings are key components in many biologically active molecules. Their synthesis from benzofuran precursors represents a potential, though less commonly documented, heterocyclization pathway. A recently developed methodology involves the "remodeling" of the benzofuran skeleton itself to form highly functionalized pyridines. In this approach, 3-formyl benzofurans react with enamines (generated in situ from β-keto esters) in a ring-cleavage reaction to construct a 5-phenol pyridine (B92270) structure. This innovative strategy allows for the transformation of the benzofuran core into a different heterocyclic system, demonstrating the versatility of benzofurans as starting materials for diverse nitrogen-containing heterocycles. While this method results in a pyridine, modifications to the reaction pathway or starting materials could potentially lead to pyridone derivatives.

Structure Activity Relationship Sar Investigations of 5 Methoxy 7 Methylbenzofuran Analogs

Influence of Methoxy (B1213986) Group Position on Biological Activity

The presence of a methoxy group at the C-5 position has been shown to be a key contributor to the biological activity of benzofuran (B130515) analogs, particularly in their interaction with serotonin (B10506) receptors and their potential as anticancer agents.

Analogs of 5-methoxy-N,N-dimethyltryptamine that feature a benzofuran core, such as 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine, have demonstrated affinity for both 5-HT2 and 5-HT1A serotonin receptors. While these benzofuran analogs showed slightly lower affinity for the 5-HT2 receptor compared to their indole (B1671886) counterparts, the 5-HT1A receptor was less discriminating between the two scaffolds. This suggests that the C-5 methoxy group is crucial for retaining significant interaction with these receptors. Furthermore, compounds like 5-(2-aminopropyl)benzofuran (B1244649) (5-APB) act as agonists at both 5-HT2A and 5-HT2B receptors, which is consistent with stimulant and hallucinogenic properties. This activity at serotonin receptors highlights the importance of the C-5 methoxy substitution in designing neuromodulatory agents. In fact, 5-Methoxybenzofuran-3(2H)-one is utilized as a key building block in the synthesis of selective serotonin reuptake inhibitors (SSRIs).

In the context of anticancer activity, the C-5 methoxy group also plays a significant role. For instance, the brominated derivative methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate demonstrated potent cytotoxic effects against several human cancer cell lines. nih.gov The compound exhibited IC50 values of 3.8 µM in HepG2 (liver cancer) cells and 3.5 µM in A549 (lung cancer) cells, underscoring the contribution of the C-5 methoxy substituent to its antiproliferative profile. nih.gov

Comparative studies of methoxy group placement at positions C-5, C-6, and C-7 reveal distinct activity profiles, particularly in the realm of antiproliferative effects. Research indicates a clear preference for certain positions to maximize potency.

Studies comparing 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan analogs showed that compounds with a methoxy group at the C-6 position exhibit higher antiproliferative activity than those with the methoxy group at the C-7 position. For example, a C-6 methoxy substituted compound demonstrated 3 to 10 times higher activity than its C-7 methoxy counterpart against a panel of cancer cell lines. The introduction of a C-7 hydroxyl group, a hydrogen bond donor, has also been shown to improve anticancer activity by enhancing interactions within the pharmacophore. nih.gov

While direct, simultaneous comparisons of C-5, C-6, and C-7 methoxy analogs in a single study are limited, the available data suggest a hierarchy of potency. As noted, C-5 methoxy derivatives show strong cytotoxic potential with IC50 values in the low micromolar range against cell lines like HepG2 and A549. nih.gov The superiority of the C-6 methoxy position over the C-7 position is also well-documented. This suggests that both C-5 and C-6 are favorable positions for the methoxy group to enhance biological activity, while substitution at C-7 tends to result in reduced potency.

| Compound/Substitution | Target/Cell Line | Activity (IC50) |

|---|---|---|

| C-5 Methoxy Analog (Compound 8) | HepG2 (Liver Cancer) | 3.8 µM |

| C-5 Methoxy Analog (Compound 8) | A549 (Lung Cancer) | 3.5 µM |

| C-6 Methoxy Analog | Demonstrated 3-10x higher activity than C-7 analog | |

| C-7 Methoxy Analog | Lower potency compared to C-6 analog |

Effects of Methyl Group Position and Presence on Biological Activity

The location or addition of a methyl group to the benzofuran structure is another critical factor that significantly influences the biological outcomes, ranging from antiproliferative efficacy to specific enzyme inhibition.

While the core subject of this article is 5-Methoxy-7-methylbenzofuran, the specific contribution of the C-7 methyl group to antiproliferative activity is not extensively detailed in the currently available scientific literature. Structure-activity relationship studies on benzofurans have more frequently focused on substitutions at other positions. However, the importance of the C-7 position itself has been noted. For instance, the introduction of a hydroxyl (OH) group at C-7 was found to enhance antimitotic activity by providing a hydrogen bond donor, which improves the molecule's interaction with its biological target. nih.gov This highlights that substitutions at the C-7 position can indeed modulate biological activity, though further research is required to specifically elucidate the role of a methyl group in this context.

The presence of a methyl group at the C-6 position has been associated with significant biological effects, including the induction of apoptosis, which points to interactions with key cellular enzymes. A notable example is the benzofuran–coumarin (B35378) derivative, (Z)-7-methoxy-4-[(6-methyl-3-oxobenzofuran-2(3H)-ylidene) methyl]-2H-coumarine, which demonstrated potent pro-apoptotic properties in K526 leukemia cells. mdpi.com This activity suggests that the C-6 methyl group is a key structural feature for its mechanism of action, which likely involves the inhibition of enzymes critical for cell survival and proliferation. mdpi.com

Furthermore, benzofuran derivatives are known to exert their antiproliferative effects through the inhibition of various enzymes, including tubulin polymerization, hypoxia-inducible factor-1 (HIF-1), Aurora B kinase, and vascular endothelial growth factor receptor-2 (VEGFR-2). The substitution pattern, including methylation at positions like C-6, is crucial for optimizing these inhibitory activities.

The introduction of a methyl group at the C-3 position of the benzofuran ring has been consistently shown to significantly enhance potency, particularly in the context of antiproliferative activity. Numerous studies have confirmed that C-3 methylation leads to a marked increase in cytotoxicity against various cancer cell lines.

For example, 3-methylbenzofuran (B1293835) derivatives have shown potent activity against non-small cell lung carcinoma cell lines A549 and NCI-H23. nih.gov One derivative with a C-3 methyl group displayed an IC50 value of 1.48 µM against the A549 cell line, a potency comparable to the standard anticancer drug staurosporine. nih.gov Other 3-methylbenzofuran analogs have demonstrated excellent VEGFR-2 inhibitory activity, with IC50 values in the nanomolar range (e.g., 45.4 nM and 77.97 nM), further establishing the C-3 methyl group as a critical element for high potency. nih.gov Another study found that a halogenated C-3 methylbenzofuran derivative possessed remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively. mdpi.com

| Compound/Substitution | Target/Cell Line | Activity (IC50) |

|---|---|---|

| 3-Methylbenzofuran Analog (4c) | A549 (Lung Cancer) | 1.48 µM |

| 3-Methylbenzofuran Analog (16a) | VEGFR-2 Inhibition | 45.4 nM |

| 3-Methylbenzofuran Analog (4b) | VEGFR-2 Inhibition | 77.97 nM |

| Halogenated 3-Methylbenzofuran Analog | HL60 (Leukemia) | 0.1 µM |

| Halogenated 3-Methylbenzofuran Analog | K562 (Leukemia) | 5 µM |

Impact of Halogen and Acetyl Substituents on Biological Activity

The introduction of halogen and acetyl groups to the benzofuran scaffold has been shown to significantly modulate the biological, particularly cytotoxic, activity of these compounds. Research consistently indicates that halogenation, especially with bromine and chlorine, enhances the anticancer potential of benzofuran derivatives. mdpi.comnih.gov This increased activity is often attributed to the ability of halogens to form halogen bonds, which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a biological target, thereby improving binding affinity. mdpi.com

Studies on various benzofuran analogs have demonstrated that the position of the halogen substituent is a critical determinant of its biological effect. For instance, placing a halogen atom at the para-position of an N-phenyl ring attached to the benzofuran core has been associated with maximum cytotoxic activity. nih.gov Furthermore, the introduction of halogens to alkyl or acetyl side chains, rather than directly onto the benzofuran ring system, can also significantly increase cytotoxicity against various cancer cell lines. mdpi.commdpi.com

A study on methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, a compound with structural similarities to this compound, revealed that the presence of both bromine and a methoxy group contributed to stronger pro-oxidative and pro-apoptotic properties compared to a chlorinated analog. mdpi.com This suggests a synergistic effect between the halogen and other substituents on the benzofuran ring. The presence of a bromoacetyl group, in particular, has been linked to potent cytotoxic activity. mdpi.com

In contrast, the simple presence of an acetyl group without halogenation may not be sufficient to induce significant biological activity. However, when combined with halogens, as in haloacetyl derivatives, the cytotoxic potential is often magnified. The cytotoxic effects of some halogenated benzofuran derivatives have been linked to the induction of apoptosis through caspase-dependent pathways. mdpi.com

| Compound | Modification | Cell Line | IC50 (µM) |

|---|---|---|---|

| 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivative with brominated methyl group | Bromine on methyl group at C3 | HL60 | 0.1 mdpi.com |

| 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivative with brominated methyl group | Bromine on methyl group at C3 | K562 | 5 mdpi.com |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Chlorine and dichloroacetyl groups | A549 | 6.3 mdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Dibromoacetyl and methoxy groups | HepG2 | 3.8 mdpi.com |

Role of Ester and Carboxylic Acid Moieties in Receptor Binding and Cytotoxicity

The presence and nature of functional groups at the C-2 and C-3 positions of the benzofuran ring, particularly ester and carboxylic acid moieties, play a crucial role in determining the cytotoxic activity and receptor binding affinity of these analogs. Structure-activity relationship (SAR) studies have frequently highlighted that substitutions at the C-2 position are critical for cytotoxic effects. nih.gov

Research on various heterocyclic compounds, including those with structures analogous to benzofurans, has shown that ester derivatives often exhibit potent cytotoxicity. For instance, in a series of 5-hydroxyindole-3-carboxylic acid and ester derivatives, the ester compounds demonstrated significant cytotoxic values against MCF-7 breast cancer cells. nih.govmdpi.com One particularly potent compound was an ester derivative with a 4-methoxy group, achieving a half-maximal effective concentration of 4.7 µM. nih.govmdpi.com This suggests that the electronic and steric properties of the ester group contribute favorably to the compound's interaction with its biological target.

Conversely, derivatives with a free carboxylic acid group have, in some studies, shown diminished or a lack of cytotoxic properties toward cancer cell lines. mdpi.com This could be due to differences in cell permeability, metabolic stability, or the specific interactions required at the receptor binding site. The charged nature of the carboxylate group at physiological pH might hinder passage through cell membranes or result in unfavorable interactions within a hydrophobic binding pocket.

| Compound Class | Functional Group | Observed Activity | Reference |

|---|---|---|---|

| 5-Hydroxyindole-3-carboxylic acid and ester derivatives | Ester | Potent cytotoxicity against MCF-7 cells | nih.govmdpi.com |

| Benzofuran derivatives | Free acidic group (Carboxylic acid) | Did not show cytotoxic properties in some studies | mdpi.com |

| 2- and 3-Benzofurancarboxylic acid derivatives | Carboxylic acid | Significant cytotoxic activity against human cancer cell lines | researchgate.net |

Conformational Flexibility and Steric Effects in Activity Modulation

While direct experimental data on the conformational flexibility and steric effects of this compound analogs is limited, general principles derived from studies of related benzofuran derivatives suggest that these factors are critical in modulating biological activity. The three-dimensional arrangement of substituents on the benzofuran core influences how the molecule interacts with its biological target, affecting both binding affinity and efficacy.

Molecular docking studies on other benzofuran derivatives have suggested that the orientation of the bicyclic aromatic rings plays a major role in their ability to modulate biological processes. researchgate.net The planar nature of the benzofuran ring system provides a rigid scaffold, while the substituents attached to it can have varying degrees of rotational freedom. The interplay between the rigid core and the flexible side chains determines the accessible conformations of the molecule.

Molecular Mechanisms and Interactions of 5 Methoxy 7 Methylbenzofuran Derivatives in Biological Systems

Receptor Binding and Modulation Studies

The benzofuran (B130515) core is a versatile structure found in ligands targeting a wide array of receptors. The specific substitutions of a methoxy (B1213986) group at the 5-position and a methyl group at the 7-position would modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for various receptors.

Melatonin Receptor (MT1, MT2) Agonism

Melatonin receptors, MT1 and MT2, are G protein-coupled receptors (GPCRS) that mediate the physiological effects of melatonin (N-acetyl-5-methoxytryptamine). nih.gov They are crucial in regulating circadian rhythms, sleep, and other neuroendocrine functions. The development of selective ligands for these receptors is a key area of research for treating sleep disorders and depression.

The core structure of melatonin, an indoleamine, features a 5-methoxy group and an N-acyl side chain, which are critical for receptor binding. Research into benzofuran derivatives has shown that this scaffold can serve as a bioisostere of the indole (B1671886) nucleus in melatonin ligands. acs.orgnih.gov A series of N-(2-phenylbenzofuran-3-yl) ethyl amide derivatives have been synthesized and evaluated as melatonin receptor ligands. acs.org For instance, certain derivatives with a 2-phenyl substituent act as potent agonists at both MT1 and MT2 receptors, with some binding more strongly than melatonin itself. acs.orgdrugbank.com Conversely, introducing a 2-benzyl group can yield selective MT2 antagonists. acs.orgdrugbank.com

While no specific binding data for 5-Methoxy-7-methylbenzofuran at melatonin receptors is available, the presence of the 5-methoxy group is a key feature shared with melatonin. The methyl group at the 7-position could influence selectivity and affinity; studies on related structures like indan derivatives have shown that the position of a methyl group can significantly impact binding affinity for melatonin receptors. acs.org

Interactive Table: Affinity of Selected Benzofuran Derivatives for Melatonin Receptors

| Compound | Structure | MT1 Ki (nM) | MT2 Ki (nM) | Activity |

| Melatonin | Indole-based | 0.1 - 0.3 | 0.1 - 0.5 | Agonist |

| Compound 10q (N-(2-phenylbenzofuran-3-yl) ethyl acetamide) | Benzofuran-based | 0.08 | 0.04 | Agonist |

| Compound 10c (N-(2-benzylbenzofuran-3-yl) ethyl acetamide) | Benzofuran-based | 12.3 | 0.1 | Antagonist |

| Compound 19 (N-(2-(4-methoxybenzyl)benzofuran-3-yl) ethyl acetamide) | Benzofuran-based | 19.2 | 0.1 | Partial Agonist |

Note: Data for compounds 10q, 10c, and 19 are derived from studies on N-(2-arylbenzofuran-3-yl) ethyl amide derivatives and are presented for comparative purposes. acs.orgdrugbank.com

Dopamine D2/D3 Receptor Affinity and Selectivity

Dopamine receptors, particularly the D2 and D3 subtypes, are primary targets for antipsychotic medications and potential treatments for substance abuse disorders. nih.govnih.gov The affinity and selectivity of a ligand for these receptors are critical determinants of its therapeutic efficacy and side-effect profile.

The development of D3-selective ligands is of particular interest. nih.gov The general pharmacophore for many D3-selective ligands includes an aromatic head, a linker chain, and a basic moiety, often an arylpiperazine. nih.gov While the benzofuran scaffold is not a classic component of high-affinity dopamine receptor ligands, derivatives have been explored. A study on dihydrobenzofuranyl-piperazine compounds found they exhibited low to moderate affinities for both D2 and D3 receptors. ias.ac.in In this series, an N-phenylpiperazine moiety appeared to increase affinity for the D3 receptor subtype. ias.ac.in

There is no published research specifically detailing the binding of this compound to D2 or D3 receptors. Based on the structures of known dopaminergic ligands, it is unlikely that this simple benzofuran derivative would exhibit high affinity without the incorporation of additional pharmacophoric features, such as a piperazine ring and an extended linker.

Sigma Receptor (σ1, σ2) Binding Characteristics

Sigma receptors (σ1 and σ2) are unique intracellular proteins, not classified as opioid or GPCRs, that are involved in a variety of cellular functions and are targets for neuropsychiatric and anticancer drugs. sigmaaldrich.comnih.govbath.ac.uk Ligands for sigma receptors are structurally diverse.

The σ1 receptor has been identified as a ligand-operated molecular chaperone, while the σ2 receptor is implicated in cell proliferation and is often overexpressed in tumor cells. nih.govnih.gov Research has identified spiro-joined benzofuran piperidines as ligands with subnanomolar affinity and a preference for the σ2 binding site. acs.org The methoxy group can also play a significant role in selectivity. For example, in a series of benzamide-isoquinoline derivatives, an electron-donating methoxy group favored σ2 affinity and dramatically improved σ2-over-σ1 selectivity. nih.gov

Given the structural diversity of sigma receptor ligands, it is plausible that a simple substituted benzofuran like this compound could interact with these sites, although no specific binding data has been reported. The presence of the methoxy group is a feature found in some selective σ2 ligands. nih.gov

Enzymatic Interactions and Inhibition Mechanisms

Cytochrome P450 (CYP2A6) Inhibition

Cytochrome P450 2A6 (CYP2A6) is a key enzyme in human liver microsomes responsible for the metabolism of nicotine and the activation of certain procarcinogens. jst.go.jpnih.gov Inhibition of CYP2A6 is a therapeutic strategy aimed at reducing smoking by increasing nicotine's bioavailability and decreasing its clearance. oaepublish.com

Benzofuran and its derivatives have been identified as potent and selective inhibitors of CYP2A6. jst.go.jpnih.gov A study investigating a series of substituted benzofurans found that the position of a methoxy group significantly influences inhibitory potency. 4-Methoxybenzofuran was identified as having the strongest inhibitory effect on CYP2A6 among the tested benzofuran derivatives, with an IC50 value of 2.20 µM. jst.go.jp In contrast, 7-Methoxy-4,5,6,7-tetrahydrobenzofuran showed poor inhibitory activity. jst.go.jp The study also noted that the presence and position of a methyl group can be important for the potency of CYP2A6 inhibition. jst.go.jp

Although this compound was not specifically tested in these studies, the findings for related methoxy-substituted benzofurans suggest it could possess inhibitory activity against CYP2A6. The 5-methoxy and 7-methyl substitutions would likely interact with residues within the enzyme's active site, such as Asn297, which is important for substrate binding. nih.gov

Interactive Table: CYP2A6 Inhibition by Benzofuran and Coumarin (B35378) Derivatives

| Compound | Structure | IC50 (µM) |

| Menthofuran | Terpenoid | 1.27 |

| Methoxsalen | Furanocoumarin | 0.47 |

| 4-Methoxybenzofuran | Benzofuran | 2.20 |

| 3-Methylbenzofuran (B1293835) | Benzofuran | > 50 |

| 5-Methoxycoumarin | Coumarin | 0.13 |

| 6-Methoxycoumarin | Coumarin | 0.64 |

Note: This data is from a study on various benzofuran and coumarin derivatives and is presented to illustrate the inhibitory potential of these scaffolds against CYP2A6. jst.go.jpnih.gov

Glucokinase Activity Modulation

Glucokinase (GK) is an enzyme crucial for glucose metabolism, primarily found in the liver and pancreatic β-cells. It acts as a glucose sensor, and small-molecule glucokinase activators (GKAs) are being investigated as potential treatments for type 2 diabetes. nih.gov

GKAs typically bind to an allosteric site on the enzyme, leading to a conformational change that increases its affinity for glucose and its catalytic activity. The chemical structures of known GKAs are diverse, with many belonging to the benzamide class of compounds. nih.gov While benzofuran is recognized as a privileged scaffold in medicinal chemistry with a wide range of biological activities, including antihyperglycemic effects, there is a lack of specific studies demonstrating direct modulation of glucokinase activity by simple benzofuran derivatives like this compound. taylorandfrancis.comnih.gov The development of antidiabetic drugs has focused on other scaffolds, such as benzamides, as glucokinase activators. nih.gov

NAD(P)H:quinone oxidoreductase 1 (NQO1) Substrate Interactions

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoprotein that plays a crucial role in cellular defense by catalyzing the two-electron reduction of quinones and related substrates. This detoxification prevents the generation of reactive oxygen species. While specific studies detailing the interaction of this compound with NQO1 are not extensively documented in the reviewed literature, research into other complex heterocyclic quinones provides insights into the structural features that favor NQO1 as a substrate.

Computational docking studies and COMPARE analysis of various quinone derivatives have been used to identify characteristics of potent NQO1 substrates. nih.gov Analysis of imidazo[5,4-f]benzimidazolequinones revealed that the iminoquinone moiety is a significant feature for NQO1 specificity. nih.gov Molecular docking simulations with substrates like mitomycin C indicate that high binding affinities and short distances for hydride reduction are characteristic of efficient NQO1 substrates. nih.gov Furthermore, the presence of a substituent capable of forming a hydrogen bond with the His194 residue in the NQO1 active site is important for orienting the substrate correctly, leading to more efficient reduction. nih.gov These findings suggest that for a benzofuran derivative to act as an NQO1 substrate, its specific stereochemistry and functional groups must allow for favorable positioning and interaction within the enzyme's active site.

Receptor Tyrosine Kinase Targeting

Receptor tyrosine kinases (RTKs) are critical cell surface receptors that regulate key cellular processes, and their dysregulation is frequently implicated in cancer. Benzofuran derivatives have emerged as a promising scaffold for the development of RTK inhibitors.

Notably, novel benzofuran–indole hybrids have been synthesized and identified as potent and selective inhibitors of the epidermal growth factor receptor (EGFR), a key RTK in non-small-cell lung cancer (NSCLC). nih.gov One derivative, 8aa , demonstrated significant inhibitory effects against both wild-type EGFR and the clinically relevant L858R/T790M double mutant. nih.gov Molecular docking studies revealed that the methoxy groups at the C5 and C6 positions of the benzofuran core in compound 8aa form crucial hydrogen bond interactions with the amide backbone of Met793 in the kinase hinge region of EGFR. nih.gov This interaction is key to its inhibitory activity.

In another study, 2-aryl-5-nitrobenzofuran-based hydrazones were developed as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and EGFR. nih.gov Compound 3k , which features a 2-(3,5-dimethoxyphenyl) substituent, was identified as a lead dual inhibitor with significant cytotoxic activity against MCF-7 breast cancer cells. nih.gov These findings underscore the potential of the benzofuran scaffold, including methoxy-substituted derivatives, in designing targeted anticancer agents that function by inhibiting key receptor tyrosine kinases. nih.gov

| Compound ID | Target Kinase(s) | Key Structural Features | Biological Effect |

| 8aa | EGFR (wild-type and L858R/T790M mutant) | Benzofuran-indole hybrid, Methoxy groups at C5/C6 | Potent inhibition of EGFR signaling pathway, cell viability, and migration in NSCLC cells. nih.gov |

| 3k | VEGFR-2, EGFR | 2-aryl-5-nitrobenzofuran hydrazone, 2-(3,5-dimethoxyphenyl) substituent | Potent cytotoxic agent against MCF-7 cells; dual kinase inhibition. nih.gov |

Enzyme Inhibitor/Modulator Roles of Oxime Derivatives

Oxime derivatives of heterocyclic compounds are a well-established class of biologically active molecules. In the context of the benzofuran scaffold, ketoxime derivatives have been synthesized and evaluated for various pharmacological activities, primarily as antimicrobial and anticonvulsant agents.

Research has demonstrated the synthesis of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime and its subsequent derivatives. nih.govresearchgate.net These compounds were tested against a panel of bacteria and fungi, with several derivatives showing strong antimicrobial effects, particularly against Candida albicans and Staphylococcus aureus. nih.gov For example, the O-benzylketoxime derivative showed good activity against C. albicans. nih.gov

In a separate line of research, dibenzofuranone-oxime derivatives were designed based on pharmacophore models of active oxime esters with known anticonvulsant activity. researchgate.net One of the most active compounds, 1a [3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1(2H)-one O-(3,4-dichlorobenzoyl)oxime], exhibited significant anticonvulsant effects in a maximal electroshock test. researchgate.net This compound also displayed antihypoxic and anti-ischemic activity in preclinical models. researchgate.net While not direct derivatives of this compound, these studies confirm that the introduction of an oxime functional group to a benzofuran core structure is a viable strategy for creating potent enzyme inhibitors and modulators with therapeutic potential. nih.govresearchgate.net

Tubulin Polymerization Inhibition by Specific Derivatives

Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitosis, making them a key target for anticancer drugs. nih.gov A significant body of research has identified 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a potent class of tubulin polymerization inhibitors that bind to the colchicine site. nih.gov

Structure-activity relationship (SAR) studies have elucidated the importance of substituents on the benzofuran ring. The presence of a methoxy group at the C-6 position of the benzofuran ring was found to yield the most active compounds. nih.gov Moving the methoxy group to the C-4, C-5, or C-7 position resulted in a decrease in potency. nih.gov The introduction of a small alkyl group, such as methyl, at the C-3 position was also shown to be favorable for activity.

One of the most potent compounds identified is 4t , the 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxybenzo[b]furan derivative, which exhibited IC₅₀ values in the nanomolar range for antiproliferative activity and an IC₅₀ of 0.43 μM for tubulin polymerization inhibition. nih.gov Another potent derivative, BNC105 (7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan), also demonstrated exceptional potency as a tubulin polymerization inhibitor. researchgate.net The interaction of these compounds with tubulin disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G₂–M phase and subsequent apoptotic cell death. nih.govresearchgate.net

| Compound | Benzofuran Ring Substituents | Tubulin Polymerization Inhibition (IC₅₀) | Reference |

| 4d | 6-Methoxy | 0.61 μM | nih.gov |

| 4q | 5-Methoxy, 3-Methyl | >10 μM | nih.gov |

| 4r | 6-Methoxy, 3-Methyl | 0.49 μM | nih.gov |

| 4t | 6-Ethoxy, 3-Methyl | 0.43 μM | nih.gov |

| BNC105 | 6-Methoxy, 7-Hydroxy, 2-Methyl | Not specified, but described as potent | researchgate.net |

Apoptosis Induction Mechanisms by Benzofuran Derivatives

Benzofuran derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through multiple complex mechanisms. The apoptotic pathways triggered can be both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated). mdpi.comuludag.edu.tr

A common mechanism involves the generation of reactive oxygen species (ROS). mdpi.comfrontiersin.org For instance, the benzofuran derivative Moracin N was found to cause ROS accumulation, which in turn leads to mitochondrial dysfunction. frontiersin.org This dysfunction is characterized by the release of cytochrome c into the cytoplasm, which subsequently activates the caspase cascade, including key executioner caspases like caspase-3, leading to apoptosis. frontiersin.org Another novel compound, BL-038, was also shown to induce apoptosis in human chondrosarcoma cells via ROS generation, mitochondrial disruption, and a caspase-dependent pathway. mdpi.com

Beyond ROS-mediated pathways, benzofuran derivatives can directly influence cell cycle regulation to induce apoptosis. Some derivatives cause cell cycle arrest, often at the G2/M phase, which prevents cell division and can trigger apoptosis. nih.govnih.gov This cell cycle arrest is a direct consequence of activities like tubulin polymerization inhibition. nih.gov Furthermore, some benzofuran-substituted chalcones have been found to induce apoptosis specifically through the extrinsic pathway. uludag.edu.truludag.edu.tr The activation of apoptosis by these compounds is often confirmed by observing an increase in the sub-G1 cell population in cell cycle analysis and positive staining with Annexin V. mdpi.com

Advanced Computational Chemistry and Theoretical Studies on 5 Methoxy 7 Methylbenzofuran Analogs

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for studying the electronic structure of molecules. physchemres.org It offers a balance between accuracy and computational cost, making it suitable for analyzing complex organic molecules like benzofuran (B130515) derivatives. physchemres.orgpku.edu.cn Methods such as the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) are frequently used to predict a wide range of molecular properties with considerable reliability. researchgate.netsemanticscholar.orgnih.govrsc.org

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For benzofuran analogs, these calculations provide precise data on bond lengths, bond angles, and dihedral angles. ajchem-a.com The optimized structure of a related 1,3,4-oxadiazole derivative was found to have C1 point group symmetry with a ground state energy of -823.67845783 atomic units (a.u.). ajchem-a.com The planarity of the ring systems is a key feature, influencing the electronic properties of the molecule.

Below is a table of representative calculated bond lengths for a benzofuran analog, illustrating typical values for the core structure.

| Bond | Typical Calculated Bond Length (Å) |

| C-O (in furan (B31954) ring) | 1.366 - 1.368 |

| C-C (in phenyl ring) | 1.380 - 1.410 |

| C-O (methoxy group) | ~1.360 |

| C-H (methyl group) | ~1.090 |

| C-C (ring fusion) | ~1.450 |

Data compiled from DFT studies on analogous benzofuran structures. ajchem-a.com

Vibrational analysis through DFT calculations predicts the infrared (IR) and Raman spectra of a molecule. These calculations identify the fundamental vibrational modes, their frequencies (wavenumbers), and intensities. The theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific atomic motions. researchgate.netresearchgate.net For complex molecules, calculated wavenumbers are often scaled to correct for anharmonicity and limitations of the theoretical model.

Characteristic vibrational modes for benzofuran analogs include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations are observed in the 1400-1600 cm⁻¹ range.

C-O Stretching: The C-O stretching of the furan ring and the methoxy (B1213986) group gives rise to strong bands, typically between 1000 and 1300 cm⁻¹.

C-H Bending: In-plane and out-of-plane C-H bending modes are found at lower wavenumbers, generally between 700 and 1300 cm⁻¹. researchgate.net

The table below shows examples of calculated vibrational wavenumbers for key functional groups in a benzofuran analog.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3045 - 3088 |

| C-H In-plane Bend | 1137 - 1275 |

| C=C Aromatic Stretch | 1500 - 1600 |

| C-O-C Asymmetric Stretch | ~1250 |

| C-O-C Symmetric Stretch | ~1030 |

Data based on DFT calculations for analogous structures. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.netornl.govmdpi.com These calculations help in understanding the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions, and how they are influenced by the molecular structure and solvent. nih.gov For benzofuran derivatives, studies often show two primary absorption bands: one in the 270–280 nm range and a second, more intense band in the 465–560 nm range. mdpi.com The solvent environment can cause shifts in these absorption maxima (solvatochromism), which can also be modeled computationally. researchgate.netnih.gov

| Parameter | Typical Calculated Value |

| λmax 1 (π→π) | 270 - 300 nm |

| λmax 2 (n→π) | 320 - 360 nm |

| Oscillator Strength (f) | 0.1 - 0.3 |

| Major Orbital Contribution | HOMO → LUMO |

Data compiled from TD-DFT studies on analogous benzofuran structures. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. derpharmachemica.comresearchgate.net For benzofuran analogs, docking studies are performed to investigate their potential interactions with biological targets such as enzymes or receptors. nih.gov

The process involves placing the ligand in the active site of the protein and calculating the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). researchgate.net The analysis of the docked pose reveals key interactions, such as:

Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

Pi-Pi Stacking: Interactions between aromatic rings.

In studies on various benzofuran derivatives, these molecules have been docked into the active sites of targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov For example, certain benzofuran-1,2,3-triazole hybrids exhibited strong binding affinities with EGFR, with docking scores ranging from -9.6 to -10.2 kcal/mol, indicating potentially stable interactions within the receptor's active site. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.compku.edu.cn The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical parameters for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov

HOMO Energy: A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity in nucleophilic reactions.

LUMO Energy: A lower LUMO energy suggests a greater ability to accept electrons, indicating higher reactivity in electrophilic reactions.

HOMO-LUMO Gap (ΔE): A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov A large energy gap suggests high kinetic stability. ajchem-a.com

For benzofuran analogs, the HOMO is typically distributed over the π-system of the benzofuran ring, while the LUMO is also located over the aromatic core. The methoxy and methyl groups can influence the energies of these orbitals.

| Parameter | Significance | Typical Value (eV) for Analogs |

| EHOMO | Electron donating ability | -5.5 to -6.5 |

| ELUMO | Electron accepting ability | -1.0 to -2.0 |

| ΔE (Energy Gap) | Chemical reactivity and kinetic stability | 4.0 to 5.5 |

Values are representative and sourced from DFT studies on various benzofuran derivatives. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. nih.gov It creates a color-coded map on the molecule's electron density surface, which is invaluable for predicting how a molecule will interact with other chemical species. semanticscholar.orgresearchgate.netresearchgate.net The MEP map helps identify sites for electrophilic and nucleophilic reactions. ajchem-a.comnih.gov

The color scheme typically follows this convention:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For a molecule like 5-Methoxy-7-methylbenzofuran, the MEP map would be expected to show negative potential (red/yellow) around the electronegative oxygen atoms of the furan ring and the methoxy group. nih.gov These regions represent the most likely sites for interactions with electrophiles or for forming hydrogen bonds. The aromatic rings and methyl group would constitute the more neutral or slightly positive regions.

Applications of 5 Methoxy 7 Methylbenzofuran and Its Derivatives in Chemical Synthesis and Materials Science

Role as Chemical Building Blocks for Complex Organic Synthesis

The structural framework of methoxy-methyl-substituted benzofurans serves as a valuable starting point for constructing more intricate molecular architectures. These compounds are considered versatile building blocks in multi-step synthetic pathways, enabling the assembly of complex natural products and other target molecules. arkat-usa.org